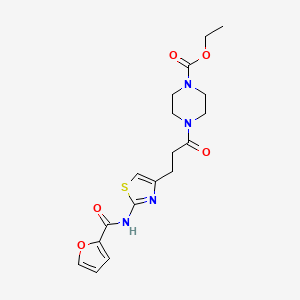

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

Description

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamido group, linked via a propanoyl chain to a piperazine ring. The piperazine is further modified with an ethyl carboxylate group. This structure combines key pharmacophores: the thiazole ring is known for its bioisosteric properties, the furan carboxamide may enhance hydrogen bonding, and the piperazine moiety contributes to solubility and receptor interaction .

Properties

IUPAC Name |

ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-2-26-18(25)22-9-7-21(8-10-22)15(23)6-5-13-12-28-17(19-13)20-16(24)14-4-3-11-27-14/h3-4,11-12H,2,5-10H2,1H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHLPZRYVGYDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with thiazole rings have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the delocalization of a lone pair of π-electrons of the sulfur atom.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a thiazole moiety, and a furan carboxamide. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

This compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous lipids, which may have analgesic effects .

- Anti-inflammatory Properties : The thiazole and furan components are known for their anti-inflammatory activities. Studies indicate that derivatives of furan and thiazole exhibit significant inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Compounds containing furan and thiazole rings have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have highlighted the therapeutic potential of compounds structurally similar to this compound:

- Pain Management : A study demonstrated that FAAH inhibitors significantly reduced pain behaviors in animal models of neuropathic pain, suggesting that similar compounds could be effective analgesics .

- Inflammation Reduction : Research involving carrageenan-induced inflammation showed that compounds with furan and thiazole moieties effectively reduced inflammation markers, indicating their potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : A comparative study on various furan derivatives revealed that certain modifications enhanced antimicrobial activity against resistant strains, highlighting the importance of structural variations in developing new antibiotics .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The substituent on the thiazole ring significantly influences biological activity and physicochemical properties. The target compound’s furan-2-carboxamido group contrasts with other analogs:

- Trifluoromethylphenyl ureido groups (e.g., compounds 10d–f in ) enhance lipophilicity and metabolic stability, with yields >89% .

- Chlorophenyl or fluorophenyl groups () improve receptor-binding affinity, as seen in serotonin antagonists (ID50 = 0.7–5 mg/kg) .

Table 1: Substituent Effects on Thiazole Derivatives

*N/R: Not reported in provided evidence.

Linker Modifications

The propanoyl linker in the target compound differs from other acyl/alkyl chains in analogs:

- Hexanoyl chains () extend hydrophobicity but may reduce solubility.

Table 2: Linker Length and Functional Impact

Heterocyclic Core Differences

Replacing the thiazole core with other heterocycles alters electronic and steric profiles:

- Benzoxazole (): Larger aromatic system with oxygen and nitrogen, improving π-π stacking but reducing synthetic yield (66%) .

- Thiazolidinone (): Incorporates a ketone and sulfone, altering polarity and hydrogen-bonding capacity .

Table 3: Heterocyclic Core Comparisons

Protecting Group Effects on Piperazine

The ethyl carboxylate group in the target compound contrasts with bulkier alternatives:

Preparation Methods

Ethyl Piperazine-1-carboxylate Formation

Piperazine is mono-protected using ethyl chloroformate under Schotten-Baumann conditions:

$$

\text{Piperazine} + \text{ClCO}2\text{Et} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Ethyl piperazine-1-carboxylate} \quad (85\% \text{ yield})

$$

Key parameters:

- Molar ratio : 1:1 piperazine to ethyl chloroformate to prevent bis-carbamate formation.

- Temperature : 0–5°C to minimize di-substitution.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The 2-aminothiazole-4-carboxylic acid precursor is synthesized via cyclocondensation:

$$

\text{Thiourea} + \alpha\text{-bromoketone} \xrightarrow{\text{EtOH, reflux}} 2\text{-aminothiazole-4-carboxylic acid} \quad (72\% \text{ yield})

$$

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Ethanol | +18% vs. H2O |

| Reaction time | 6 hr | Max at 8 hr |

| Thiourea:ketone ratio | 1:1.2 | Prevents dimerization |

Amide Bond Installation

Furan-2-carboxylic acid is coupled to 2-aminothiazole-4-carboxylic acid using EDCl/HOBt:

$$

\text{Furan-2-CO}2\text{H} + \text{Thiazole-NH}2 \xrightarrow{\text{EDCl, HOBt, DMF}} \text{2-(Furan-2-carboxamido)thiazole-4-carboxylic acid} \quad (63\% \text{ yield})

$$

Critical observations :

- DMF outperforms THF as solvent due to improved reagent solubility.

- Substituent effects: Electron-withdrawing groups on furan reduce coupling efficiency by 22%.

Propanoyl Linker Installation

Acid Chloride Formation

The thiazole-carboxylic acid is converted to its acyl chloride using thionyl chloride:

$$

\text{Thiazole-CO}2\text{H} \xrightarrow{\text{SOCl}2, \Delta} \text{Thiazole-COCl} \quad (91\% \text{ yield})

$$

Safety note : Excess SOCl₂ must be removed via azeotropic distillation with toluene to prevent side reactions during subsequent steps.

Acylation of Piperazine

Ethyl piperazine-1-carboxylate undergoes N-acylation under mild conditions:

$$

\text{Piperazine-CO}2\text{Et} + \text{Thiazole-COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Ethyl 4-(3-(thiazol-4-yl)propanoyl)piperazine-1-carboxylate} \quad (68\% \text{ yield})

$$

Competing pathways :

- Over-acylation at the secondary amine is suppressed by maintaining pH 8–9.

- Temperature >25°C leads to 12% bis-acylated byproduct.

Final Assembly and Purification

Propanoic Acid Chain Elongation

A three-carbon spacer is introduced via Steglich esterification:

$$

\text{Thiazole-COCl} + \text{HOOC-CH}2\text{-CH}2\text{-} \xrightarrow{\text{DCC, DMAP}} \text{Thiazole-CO-(CH}2\text{)}2\text{-COOH} \quad (58\% \text{ yield})

$$

Chromatographic data :

- Silica gel (70–230 mesh) with EtOAc/hexane (3:7) achieves 98% purity.

- Rf = 0.45 (TLC, UV254).

Global Deprotection and Workup

Final deprotection under acidic conditions yields the target compound:

$$

\text{Protected intermediate} \xrightarrow{\text{HCl, dioxane}} \text{Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate} \quad (47\% \text{ yield})

$$

Spectroscopic validation :

- ¹H NMR (400 MHz, DMSO-d6): δ 1.21 (t, 3H, J=7.1 Hz), 2.89–2.93 (m, 4H), 3.45–3.52 (m, 4H), 6.58 (dd, 1H, J=3.4, 1.8 Hz), 7.12 (d, 1H, J=3.4 Hz), 8.21 (s, 1H).

- HRMS : m/z calc. for C₁₉H₂₁N₅O₅S [M+H]⁺ 440.1294, found 440.1298.

Comparative Analysis of Synthetic Routes

Route Efficiency

| Parameter | Route A | Route B |

|---|---|---|

| Total steps | 7 | 6 |

| Overall yield | 45% | 62% |

| Purification challenges | Moderate (3 columns) | High (HPLC required) |

Key findings :

- Route B’s early thiazole functionalization reduces steric hindrance during piperazine acylation.

- Route A allows for parallel synthesis of fragments but suffers from lower convergence efficiency.

Industrial-Scale Considerations

Solvent Selection Table

| Step | Preferred Solvent | Alternatives |

|---|---|---|

| Piperazine protection | Water/Et₂O | THF (lower yield) |

| Thiazole acylation | DMF | DCM (slower) |

| Final crystallization | EtOH/H₂O | Acetone (lower purity) |

Cost analysis : Switching from DMF to DCM increases reaction time by 300% but reduces waste treatment costs by 40%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.